molecular formula C20H31N3O2 B11375123 2-[2-(1-hydroxypropyl)-1H-benzimidazol-1-yl]-N,N-bis(2-methylpropyl)acetamide

2-[2-(1-hydroxypropyl)-1H-benzimidazol-1-yl]-N,N-bis(2-methylpropyl)acetamide

Cat. No.: B11375123
M. Wt: 345.5 g/mol
InChI Key: RHWMJCMJSDOVDS-UHFFFAOYSA-N
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Description

2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(2-methylpropyl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(2-methylpropyl)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole ring.

    Introduction of the Hydroxypropyl Group: The hydroxypropyl group is introduced via a nucleophilic substitution reaction using appropriate alkyl halides.

    Acetamide Formation: The final step involves the acylation of the benzimidazole derivative with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(2-methylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(2-methylpropyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(2-methylpropyl)acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Albendazole: A benzimidazole derivative used as an antiparasitic agent.

    Mebendazole: Another benzimidazole derivative with antiparasitic properties.

Uniqueness

2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(2-methylpropyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxypropyl and acetamide groups contribute to its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H31N3O2

Molecular Weight

345.5 g/mol

IUPAC Name

2-[2-(1-hydroxypropyl)benzimidazol-1-yl]-N,N-bis(2-methylpropyl)acetamide

InChI

InChI=1S/C20H31N3O2/c1-6-18(24)20-21-16-9-7-8-10-17(16)23(20)13-19(25)22(11-14(2)3)12-15(4)5/h7-10,14-15,18,24H,6,11-13H2,1-5H3

InChI Key

RHWMJCMJSDOVDS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CC(=O)N(CC(C)C)CC(C)C)O

Origin of Product

United States

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